3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of prop-2-en-1-one derivatives. It features a thiophene ring substituted with a methyl group and an ethoxy group attached to the prop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies investigating its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The thiophene ring and the enone moiety play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-6-(prop-2-enyl)-cyclohex-2-en-1-one: Similar in structure but with a cyclohexenone ring instead of a thiophene ring.
1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a chlorothiophene ring and a p-tolyl group.
1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Features bromophenyl and fluorophenyl groups.
Uniqueness
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of the ethoxy group and the specific substitution pattern on the thiophene ring.
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H12O2S/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+ |
InChI Key |
OLNRNFLFOBUZLK-VOTSOKGWSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=C(S1)C |
Canonical SMILES |
CCOC=CC(=O)C1=CC=C(S1)C |
Origin of Product |
United States |
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